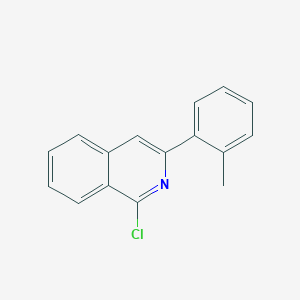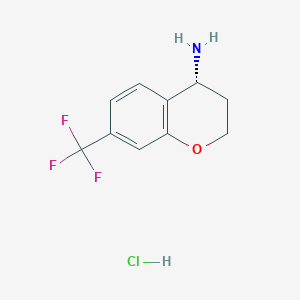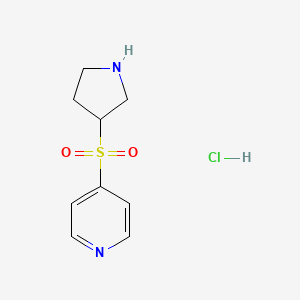
4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂S. It is a derivative of pyridine, featuring a pyrrolidine ring and a sulfonyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride can be compared with other similar compounds, such as:
4-Pyrrolidinylpyridine: This compound lacks the sulfonyl group and has different chemical properties and applications.
Pyrrolidine-2-one: This compound has a different ring structure and is used in different contexts.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that confer different reactivity and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylsulfonylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-14(13,9-3-6-11-7-9)8-1-4-10-5-2-8;/h1-2,4-5,9,11H,3,6-7H2;1H |
InChI Key |
HCVKIRQCLGPGET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


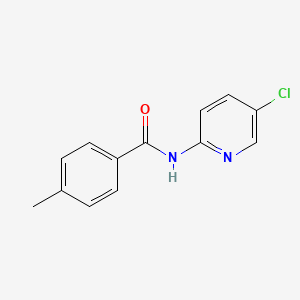

![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
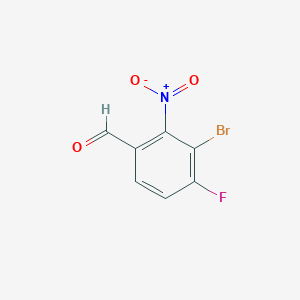
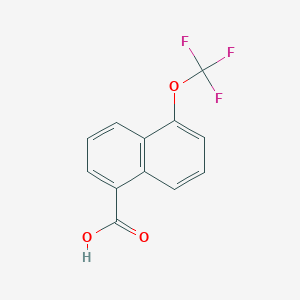

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
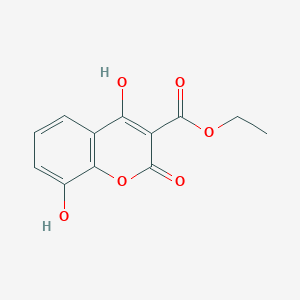

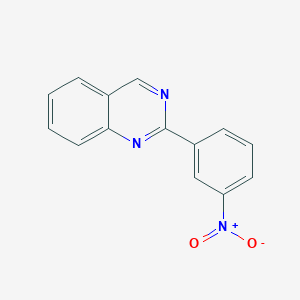
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
